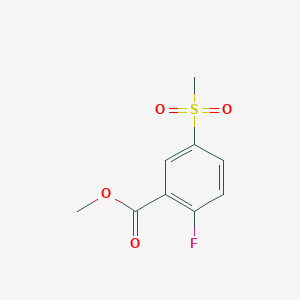

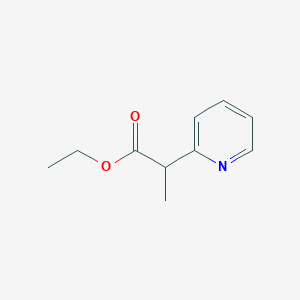

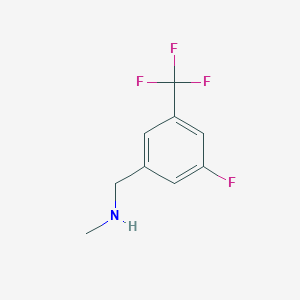

2,4-Difluoro-5-formylbenzonitrile

Descripción general

Descripción

Synthesis Analysis

The synthesis of related difluorobenzonitrile compounds has been reported. For instance, 3,4-difluorobenzonitrile has been synthesized from 3,4-dichlorobenzoyl chloride through a series of reactions including amidation, dehydration, and fluorination . Another synthesis approach for difluorobenzonitrile derivatives involves the polycondensation of silylated 1,1,1-tris(4-hydroxyphenyl)ethane with difluorobenzonitriles . These methods could potentially be adapted for the synthesis of 2,4-difluoro-5-formylbenzonitrile by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of difluorobenzonitrile derivatives has been studied using various spectroscopic techniques. For example, the microwave spectrum of 2,6-difluorobenzonitrile has been analyzed, providing rotational and centrifugal distortion constants, which give insights into the molecular geometry . Although the exact structure of this compound is not discussed, similar analytical methods could be employed to determine its molecular structure.

Chemical Reactions Analysis

Difluorobenzonitrile compounds participate in various chemical reactions. Trifluoromethanesulfonic acid has been used to catalyze Friedel-Crafts alkylations of aromatic compounds with aldehydes, which could be relevant for reactions involving the formyl group of this compound . Additionally, the cyclization of 2-aryloxybenzonitriles in trifluoromethanesulfonic acid to form xanthone derivatives indicates the potential reactivity of the nitrile group in acid-catalyzed conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of difluorobenzonitrile derivatives can be inferred from studies on similar compounds. For instance, the geometrical structure, vibrational spectra, and thermodynamic properties of 5-fluoro-2-methylbenzonitrile have been investigated using Density Functional Theory (DFT) . These properties are crucial for understanding the behavior of this compound in different environments and could guide the development of new applications for this compound.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Synthesis of Derivatives

2,4-Difluoro-5-formylbenzonitrile is used in synthesizing various derivatives. For example, it has been utilized in the synthesis of 2,3-dihydro-3-methylidene-1H-isoindol-1-ones, where substituents at C(5) and/or C(6) have been introduced, showing the chemical versatility of the compound (Kobayashi et al., 2010).

Formation of Complexes

This compound is involved in the formation of Meisenheimer-type σ-complexes with various nucleophiles in solution, indicating its reactivity and potential in forming complex molecular structures (Foreman & Foster, 1969).

Material Science and Polymer Chemistry

- Polymer Development: this compound is used in the development of polymers. For instance, it has been used in the polycondensation process to produce completely soluble polyethers, demonstrating its importance in the field of material science and polymer chemistry (Kricheldorf et al., 2005).

Pharmaceutical and Biomedical Applications

Selective Fluorescence and Colorimetric Indicator

It has been employed as a selective probe in the naked eye and fluorescence recognition of Pd 2+ in human breast cancer cells MCF7, underlining its potential use in biomedical research and cancer cell imaging (Ghosh et al., 2015).

Radiofluorination and Biopolymers Labeling

This compound is also significant in radiochemistry, particularly in the preparation of radiofluorinated compounds and in labeling sensitive biopolymers, indicating its utility in creating radiopharmaceuticals (Zlatopolskiy et al., 2012).

Corrosion Inhibition

- Metal Corrosion Inhibition: Derivatives of this compound have been studied for their corrosion inhibition properties, with applications in protecting metals like steel in corrosive environments (Verma et al., 2015)

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

Análisis Bioquímico

Biochemical Properties

2,4-Difluoro-5-formylbenzonitrile plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their structure and function. For instance, the compound can inhibit the activity of certain kinases by binding to their ATP-binding sites, preventing phosphorylation events that are crucial for signal transduction . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects, while at higher doses, it can induce significant biological responses. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable effect . High doses of this compound can lead to toxic or adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . The compound’s interaction with metabolic enzymes can also affect metabolic flux and the levels of key metabolites, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, the compound may be actively transported into cells by membrane transporters, where it can exert its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it can accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism . The localization of this compound within the cell can also affect its interactions with other biomolecules and its overall biological activity .

Propiedades

IUPAC Name |

2,4-difluoro-5-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO/c9-7-2-8(10)6(4-12)1-5(7)3-11/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNBDUKGSPZDHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C#N)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol](/img/structure/B1323042.png)

![6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1323050.png)

![6-Bromo-2-tert-butylimidazo[1,2-a]pyridine](/img/structure/B1323054.png)